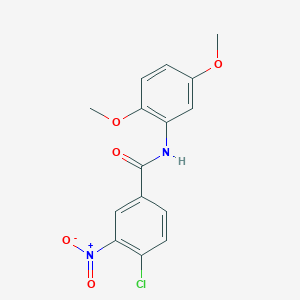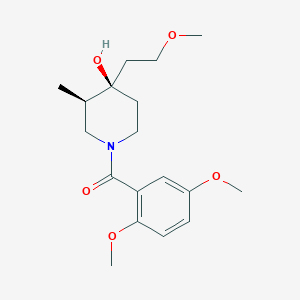![molecular formula C21H22F2N6O B5502097 4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)
4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound under discussion belongs to a class of molecules that feature a combination of piperazine, imidazole, and pyrimidine rings. These moieties are known for their significance in medicinal chemistry due to their versatile biological activities. The incorporation of difluorobenzoyl groups further suggests potential for enhanced binding interactions with biological targets, given the electron-withdrawing nature of the fluorine atoms.
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds like pyrimidine derivatives, which are then functionalized with various substituents, including piperazine and imidazole rings. A common strategy might involve cyclocondensation, nucleophilic substitution, and amidation reactions to introduce the desired functional groups at specific positions on the core molecule (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is characterized by X-ray crystallography, revealing details about bond lengths, angles, and overall conformation. Such studies help in understanding the 3D arrangement of atoms, which is crucial for predicting the molecule's interaction with biological targets. The structural analysis often shows that these molecules can adopt specific conformations that favor biological activity (Karczmarzyk & Malinka, 2004).
科学的研究の応用
Synthesis of Novel Compounds
Research has led to the development of various novel compounds derived from related chemical frameworks, showcasing their potential in synthesizing new therapeutic agents. For instance, the study by Abu‐Hashem et al. (2020) focuses on the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, exhibiting COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, El-Kalyoubi et al. (2015) synthesized several fused imidazolopyrimidines with antimicrobial activity, starting from 6-amino-1-methyl-2-thiouracil (El-Kalyoubi, Agili, & Youssif, 2015).
Antiviral and Antioxidant Activities
Golankiewicz et al. (1995) explored imidazo[1,5-a]-1,3,5-triazine derivatives for their inhibitory effects on the replication of ortho- and paramyxoviruses, demonstrating the potential for selective biological activity based on structural units (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995). Additionally, Gouda (2012) investigated pyrazolopyridine derivatives for antioxidant properties, finding that some compounds exhibited promising activities (Gouda, 2012).
Synthesis and Biological Evaluation
Numerous studies have synthesized and evaluated the biological activities of compounds within similar chemical frameworks, such as antimicrobial, antifungal, and antitumor activities. Hammam et al. (2005) synthesized novel fluoro substituted benzo[b]pyran with anti-lung cancer activity, demonstrating the therapeutic potential of these compounds (Hammam, El-Salam, Mohamed, & Hafez, 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,4-difluorophenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O/c1-13-14(2)29(12-24-13)20-11-19(25-15(3)26-20)27-6-8-28(9-7-27)21(30)17-5-4-16(22)10-18(17)23/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVJERHQOJECAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-difluorophenyl)(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)
![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)


![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)
![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)
![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)
![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)